Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
Overview
Description
Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-, also known as cholic acid, is a primary bile acid produced in the liver. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Cholic acid is a steroidal compound with the molecular formula C24H40O5 and a molecular weight of 408.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholic acid can be synthesized through various chemical routes. One common method involves the oxidation of cholesterol.
Industrial Production Methods
Industrial production of cholic acid often involves extraction from animal bile, particularly from cattle and pigs. The bile is treated with sodium hydroxide to hydrolyze the bile salts, followed by acidification to precipitate the crude cholic acid. The crude product is then purified through recrystallization using ethanol or other solvents .
Chemical Reactions Analysis
Types of Reactions
Cholic acid undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form different bile acids.
Reduction: Reduction reactions can modify the hydroxyl groups on the steroid nucleus.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Acetic anhydride (for acetylation), methanesulfonyl chloride (for mesylation).
Major Products Formed
Oxidation: Formation of deoxycholic acid and other bile acids.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of acetylated or mesylated derivatives.
Scientific Research Applications
Cholic acid has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Studied for its role in the regulation of lipid metabolism and its interaction with nuclear receptors such as the Farnesoid X receptor (FXR).
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used as an emulsifying agent in the food and pharmaceutical industries
Mechanism of Action
Cholic acid exerts its effects primarily through its interaction with the Farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. Upon binding to FXR, cholic acid activates the receptor, leading to the transcription of target genes that regulate bile acid synthesis, transport, and detoxification .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation pattern.
Deoxycholic acid: A secondary bile acid formed by the bacterial modification of cholic acid in the intestine.
Lithocholic acid: A secondary bile acid with fewer hydroxyl groups compared to cholic acid
Uniqueness
Cholic acid is unique due to its specific hydroxylation pattern at positions 3, 7, and 12, which distinguishes it from other bile acids. This pattern is crucial for its role in emulsifying fats and facilitating their absorption in the digestive tract .
Properties
IUPAC Name |
4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334862 | |
Record name | 3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8008-63-7, 81-25-4 | |
Record name | Bile, extract | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bile, extract | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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